2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896331-27-4
VCID: VC5956787
InChI: InChI=1S/C15H10Cl2N4O2S/c16-9-2-1-3-11(6-9)18-13(22)8-24-14-19-12-5-4-10(17)7-21(12)15(23)20-14/h1-7H,8H2,(H,18,22)
SMILES: C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Molecular Formula: C15H10Cl2N4O2S
Molecular Weight: 381.23

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide

CAS No.: 896331-27-4

Cat. No.: VC5956787

Molecular Formula: C15H10Cl2N4O2S

Molecular Weight: 381.23

* For research use only. Not for human or veterinary use.

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide - 896331-27-4

Specification

CAS No. 896331-27-4
Molecular Formula C15H10Cl2N4O2S
Molecular Weight 381.23
IUPAC Name 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide
Standard InChI InChI=1S/C15H10Cl2N4O2S/c16-9-2-1-3-11(6-9)18-13(22)8-24-14-19-12-5-4-10(17)7-21(12)15(23)20-14/h1-7H,8H2,(H,18,22)
Standard InChI Key MGFLBWBPCIOOJO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the pyrido[1,2-a] triazine family, featuring a fused bicyclic core with a sulfanylacetamide side chain. Key structural elements include:

  • Core: A 7-chloro-4-oxo-4H-pyrido[1,2-a] triazin-2-yl group, which combines a pyridine ring fused with a triazine moiety.

  • Substituents: A sulfur-linked acetamide group at position 2 and a 3-chlorophenyl group at the terminal amide position.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₀Cl₂N₄O₂S
Molecular Weight381.23 g/mol
IUPAC Name2-(7-chloro-4-oxopyrido[1,2-a] triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide
SMILESC1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
InChIKeyMGFLBWBPCIOOJO-UHFFFAOYSA-N

Physicochemical Properties

While solubility data remain unreported, the compound’s logP (calculated via PubChem tools) suggests moderate lipophilicity, favoring membrane permeability. The presence of two chlorine atoms and a sulfanyl group enhances electrophilic reactivity, making it a candidate for nucleophilic substitution reactions .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the pyrido-triazine core followed by sulfanylacetamide coupling. Key steps include:

  • Core Assembly: Cyclocondensation of chlorinated pyridine derivatives with triazine precursors under acidic conditions.

  • Sulfanyl Group Introduction: Thiolation at position 2 using sulfur-containing reagents (e.g., Lawesson’s reagent).

  • Acetamide Coupling: Reaction of the sulfanyl intermediate with 3-chlorophenyl isocyanate or via carbodiimide-mediated amide bond formation.

Quality Control Methods

  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.

  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity through characteristic peaks (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 4.1 ppm for the methylene group in acetamide).

  • Mass Spectrometry: Validates molecular weight via ESI-MS (m/z 381.23 [M+H]⁺).

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CAS No.Molecular FormulaMolecular WeightKey Structural Differences
896331-27-4C₁₅H₁₀Cl₂N₄O₂S381.23Sulfanylacetamide side chain
332174C₁₃H₆Cl₂N₂O₄325.10Pyrano-oxazine core, no sulfur
7259467C₁₅H₁₀Cl₂N₄O₂S381.23Identical to target compound

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Stability: Empirical data are needed to optimize formulation.

  • In Vivo Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are reported.

Research Opportunities

  • Analog Synthesis: Modify the sulfanyl group to sulfonamides for enhanced bioavailability.

  • Target Identification: High-throughput screening against kinase libraries or microbial panels.

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